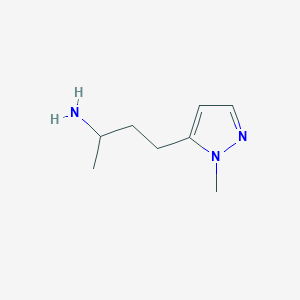

4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine

Description

Strategic Importance of Pyrazole (B372694) Motifs in Molecular Design

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug discovery. researchgate.netacademicstrive.com Its unique structural and electronic properties allow it to act as a versatile pharmacophore, capable of engaging in various biological interactions. The presence of two nitrogen atoms imparts both hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition at biological targets. researchgate.net

Furthermore, the pyrazole nucleus is relatively stable and can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties. This synthetic tractability enables the creation of large libraries of pyrazole derivatives for screening against a wide array of biological targets. Numerous clinically approved drugs and investigational compounds across various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents, incorporate the pyrazole motif, highlighting its strategic importance in the design of new molecular entities. researchgate.netacademicstrive.com

Overview of Butane-2-amine Scaffolds in Contemporary Organic Synthesis

The butane-2-amine scaffold represents a simple yet significant chiral building block in organic synthesis. As a primary aliphatic amine, it provides a key functional group for a multitude of chemical transformations, including amide bond formation, reductive amination, and N-alkylation. The presence of a stereocenter in butane-2-amine introduces the element of chirality, which is of paramount importance in the development of pharmaceuticals and other bioactive molecules, as different enantiomers of a compound can exhibit markedly different biological activities.

In the context of medicinal chemistry, the incorporation of a butane-2-amine moiety can influence a compound's pharmacokinetic properties, such as its solubility, lipophilicity, and metabolic stability. The amine group can also serve as a critical interaction point with biological macromolecules, forming salt bridges or hydrogen bonds. The versatility of the butane-2-amine scaffold makes it a valuable component in the construction of more complex molecular architectures.

Research Rationale for Investigating 4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine

The chemical structure of this compound combines the key features of both the pyrazole motif and the butane-2-amine scaffold. The rationale for investigating this specific compound stems from the potential for synergistic or novel properties arising from this combination. The 1-methyl-pyrazol-5-yl group provides a decorated aromatic heterocycle with specific electronic and steric attributes, while the butan-2-amine portion introduces a flexible, chiral side chain with a primary amine.

Scope and Objectives of Academic Inquiry on the Chemical Compound

The academic inquiry into this compound would likely encompass several key objectives. A primary goal would be the development of an efficient and stereoselective synthetic route to obtain the compound in high purity. This would involve exploring various synthetic strategies, potentially including the construction of the pyrazole ring followed by the introduction of the butanamine side chain, or vice versa.

A second objective would be the thorough characterization of the compound's physicochemical properties. This would include determining its solubility, lipophilicity (logP), and pKa, which are crucial parameters for understanding its behavior in biological systems. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), would be essential for confirming its structure and purity. mdpi.comnih.govnih.gov

Finally, a significant objective would be to investigate the potential biological activities of this compound. Based on the known activities of other pyrazole-containing amines, this could involve screening the compound for its effects in areas such as oncology, inflammation, or infectious diseases. academicstrive.comnih.gov Such studies would aim to identify any promising biological activity and elucidate the structure-activity relationships.

Research Findings and Data

Hypothetical Synthesis

A plausible synthetic route to this compound could involve a multi-step process. One potential approach is outlined below:

Synthesis of a Pyrazole Precursor: The synthesis could start with the construction of a suitable pyrazole precursor, such as 4-(1-methyl-1H-pyrazol-5-yl)butan-2-one. This ketone could potentially be synthesized through the reaction of a lithiated 1-methylpyrazole (B151067) with a suitable butanone derivative or via a Claisen condensation followed by cyclization with methylhydrazine.

Reductive Amination: The key final step would likely be a reductive amination of the synthesized ketone. organic-chemistry.orgmdpi.comnih.gov This reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or a protected amine, to form an imine intermediate, which is then reduced in situ to the desired primary amine. Various reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The use of a chiral catalyst or a chiral auxiliary during the reductive amination step could potentially allow for the stereoselective synthesis of a specific enantiomer of the final product.

Predicted Physicochemical Properties

Based on the structure of this compound, several physicochemical properties can be predicted. These predictions are valuable for guiding further research and for understanding the compound's potential behavior.

| Property | Predicted Value/Range | Basis for Prediction |

| Molecular Weight | ~167.24 g/mol | Sum of atomic weights of C9H17N3 |

| logP (Lipophilicity) | 1.5 - 2.5 | Calculated based on fragmental methods for similar small molecules containing pyrazole and amine functionalities. researchgate.net |

| pKa (Amine) | 9.5 - 10.5 | Typical range for primary aliphatic amines. |

| Hydrogen Bond Donors | 2 (from the -NH2 group) | Presence of the primary amine. |

| Hydrogen Bond Acceptors | 2 (from the pyrazole nitrogens and the amine nitrogen) | Presence of nitrogen atoms with lone pairs of electrons. |

| Rotatable Bonds | 4 | Indicates a degree of conformational flexibility. |

This is an interactive data table. The values are predicted based on computational models and comparison with analogous structures.

Predicted Spectroscopic Data

The structural features of this compound would give rise to characteristic signals in various spectroscopic analyses.

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | Signals for the pyrazole ring protons, a singlet for the N-methyl group, and signals for the protons of the butan-2-amine side chain, including a characteristic multiplet for the CH group attached to the amine. mdpi.comnih.gov |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the N-methyl carbon, and the four distinct carbons of the butan-2-amine side chain. nih.gov |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching of the pyrazole ring. mdpi.com |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. nih.gov |

This is an interactive data table. The predicted data is based on typical spectroscopic values for similar functional groups and molecular scaffolds.

Structure

3D Structure

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

4-(2-methylpyrazol-3-yl)butan-2-amine |

InChI |

InChI=1S/C8H15N3/c1-7(9)3-4-8-5-6-10-11(8)2/h5-7H,3-4,9H2,1-2H3 |

InChI Key |

ZHECQAJVZCEWOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=NN1C)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches for 4 1 Methyl 1h Pyrazol 5 Yl Butan 2 Amine

Classical and Modern Organic Synthesis Routes for the Pyrazole (B372694) Core

The pyrazole ring is a privileged scaffold in medicinal chemistry, and its synthesis has been extensively studied. nih.gov Methodologies range from traditional condensation reactions to advanced, efficiency-focused techniques like multicomponent and flow chemistry processes.

Cyclocondensation Reactions in Pyrazole Ring Formation

Cyclocondensation is the most traditional and widely employed method for constructing the pyrazole ring. mdpi.com This approach typically involves the reaction of a 1,3-dielectrophilic precursor with a hydrazine (B178648) derivative. researchgate.net

The Knorr pyrazole synthesis, a classic example, utilizes the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.com Variations of this method are extensive, accommodating a wide range of substituted hydrazines and dicarbonyls to yield diversely functionalized pyrazoles. Another significant pathway is the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. nih.gov This reaction proceeds through a Michael addition followed by cyclization and dehydration to form the aromatic pyrazole ring. nih.gov The regioselectivity of these reactions can often be controlled by the nature of the substituents and the reaction conditions. researchgate.net

Table 1: Comparison of Classical Cyclocondensation Methods for Pyrazole Synthesis

| Method | Precursors | Key Features |

| Knorr Synthesis | 1,3-Dicarbonyl compound + Hydrazine | Highly versatile; regioselectivity can be an issue with unsymmetrical dicarbonyls. |

| From α,β-Unsaturated Carbonyls | α,β-Unsaturated aldehyde/ketone + Hydrazine | Forms pyrazoline intermediate which is then oxidized; good for specific substitution patterns. nih.gov |

| From Acetylenic Ketones | Acetylenic ketone + Hydrazine | Direct route to pyrazoles, but can yield mixtures of regioisomers. researchgate.net |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have gained prominence as highly efficient methods for synthesizing complex molecules like pyrazoles in a single step, adhering to the principles of green chemistry by maximizing atom economy. nih.govd-nb.info These reactions involve the combination of three or more starting materials in a one-pot process.

For pyrazole synthesis, three- and four-component strategies are common. A typical three-component reaction might involve an aldehyde, a β-ketoester, and a hydrazine, often catalyzed by a Lewis acid or an organocatalyst. chiralen.com For instance, the synthesis of pyrazole-4-carbodithioates has been achieved through a three-component reaction of phenylhydrazine, aldehydes, and alkyl-3-oxo-3-arylpropane dithioates catalyzed by iron sulfate. chiralen.com Four-component reactions can generate even more complex, fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, by combining reactants like aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. nih.govd-nb.info

Metal-Catalyzed Coupling Reactions in Pyrazole Synthesis

Transition-metal catalysis offers powerful and regioselective methods for pyrazole synthesis and functionalization. masterorganicchemistry.com These reactions often involve the formation of C-C or C-N bonds that are difficult to achieve through other means.

Copper-catalyzed reactions, for example, can be used to construct 1,3-substituted pyrazoles from enaminones, hydrazine, and aryl halides in a three-component fashion. chiralen.com Palladium-catalyzed reactions have also been employed, such as in the carbonylation of acetylenic acids with aryl iodides in the presence of a hydrazine, to access 1,3,5-substituted pyrazoles. masterorganicchemistry.com More recently, methods involving the direct C-H functionalization of a pre-formed pyrazole ring have become a major focus, allowing for the late-stage introduction of substituents without the need for pre-functionalized starting materials. masterorganicchemistry.comnih.gov Titanium-mediated oxidative N-N coupling of diazatitanacycles represents a novel route to pyrazole formation, expanding the toolkit of metal-based methodologies. mdpi.comchemicalbook.com

Microwave-Assisted and Solvent-Free Methodologies

In line with the principles of green chemistry, microwave-assisted synthesis and solvent-free reaction conditions have been widely applied to the synthesis of pyrazoles. wikipedia.orgnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. nih.govnih.gov This technique has been successfully applied to classical cyclocondensation reactions as well as multicomponent strategies. nih.govresearchgate.net

Solvent-free, or "grinding," techniques offer further environmental benefits by eliminating the need for potentially toxic and volatile organic solvents. wikipedia.orgnih.gov These reactions, often conducted at room temperature or with gentle heating, have proven effective for synthesizing various pyrazole derivatives, including fused systems like pyrano[2,3-c]pyrazoles. nih.gov The combination of microwave irradiation with solvent-free conditions provides a particularly rapid, efficient, and environmentally benign approach to pyrazole synthesis. researchgate.net

Table 2: Advantages of Green Chemistry Approaches in Pyrazole Synthesis

| Technique | Primary Advantages | Typical Reaction Time |

| Microwave-Assisted | Reduced reaction times, improved yields, higher purity, better selectivity. nih.govnih.gov | 2-20 minutes. researchgate.net |

| Solvent-Free | Eliminates solvent waste, simplified workup, often milder conditions. wikipedia.org | Varies (minutes to hours). |

| Combined MW/Solvent-Free | Synergistic benefits of speed, efficiency, and environmental friendliness. researchgate.net | 5-15 minutes. |

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry, which involves performing reactions in a continuous-flow reactor, has emerged as a powerful technology for the synthesis of pyrazoles. sigmaaldrich.commasterorganicchemistry.com This approach offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved reproducibility, and seamless scalability. nih.gov

The synthesis of 3,5-disubstituted pyrazoles has been demonstrated in a flow system via the sequential homocoupling of alkynes followed by a Cope-type hydroamination with hydrazine, all without isolating intermediates. bme.hu Another flow process enables the two-step synthesis of pyrazoles from acetophenones; the starting material is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone, which then reacts with hydrazine in the second stage of the flow reactor. worktribe.com These examples highlight the potential of flow chemistry to create more efficient and automated processes for producing key heterocyclic scaffolds. nih.gov

Installation of the Butan-2-amine Side Chain and Stereoselective Synthesis

Once the 1-methyl-1H-pyrazole core is synthesized, the next critical phase is the construction of the C5-substituted butan-2-amine side chain. This process requires strategic C-C bond formation followed by the introduction of the amine group, ideally in a stereocontrolled manner to obtain a single enantiomer.

A plausible synthetic route begins with a suitable C5-functionalized pyrazole, such as the commercially available 1-methyl-1H-pyrazole-5-carboxaldehyde . worktribe.com This aldehyde serves as an electrophilic handle to build the four-carbon chain. Standard carbon-carbon bond-forming reactions can be employed for this chain extension. For example:

Grignard Reaction : Addition of propylmagnesium bromide to the aldehyde would yield a secondary alcohol. Subsequent oxidation (e.g., using PCC or a Swern oxidation) would produce the key intermediate ketone, 4-(1-methyl-1h-pyrazol-5-yl)butan-2-one . nih.gov

Wittig Reaction : Reaction with a propylidene phosphorane (a Wittig reagent) would form an alkene. mdpi.comnih.gov This alkene would then require further steps, such as hydroboration-oxidation followed by another oxidation, to arrive at the same ketone intermediate, making this a potentially longer route.

With the prochiral ketone, 4-(1-methyl-1h-pyrazol-5-yl)butan-2-one, in hand, the final step is the introduction of the amine group at the C2 position. For stereoselectivity, chemo-enzymatic methods are highly effective. Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone, creating a chiral amine. By selecting an appropriate (R)- or (S)-selective transaminase, it is possible to synthesize the desired enantiomer of 4-(1-methyl-1h-pyrazol-5-yl)butan-2-amine with very high enantiomeric excess. nih.govresearchgate.net This biocatalytic approach operates under mild, aqueous conditions and is a premier example of green chemistry in pharmaceutical synthesis.

Table 3: Chemo-Enzymatic Approach for Stereoselective Amination

| Step | Reaction Type | Reagents/Catalyst | Product | Key Feature |

| 1 | C-C Bond Formation (e.g., Grignard) | 1-Methyl-1H-pyrazole-5-carboxaldehyde + Propylmagnesium bromide | Secondary Alcohol | Chain extension. |

| 2 | Oxidation | PCC, DMP, or Swern conditions | 4-(1-Methyl-1h-pyrazol-5-yl)butan-2-one | Formation of prochiral ketone precursor. |

| 3 | Asymmetric Amination | Amine Transaminase (ATA), Amine Donor (e.g., Isopropylamine) | (R)- or (S)-4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine | High enantioselectivity under mild conditions. wikipedia.org |

Chiral Pool and Auxiliary Approaches

The synthesis of enantiomerically pure amines can be achieved by employing chiral auxiliaries. This method involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. For the synthesis of this compound, a plausible strategy would involve the diastereoselective addition of a nucleophile to an imine derived from the precursor ketone, 4-(1-methyl-1H-pyrazol-5-yl)butan-2-one, and a chiral amine auxiliary.

A common and effective chiral auxiliary is a sulfinamide, such as tert-butanesulfinamide. The general approach involves the condensation of the ketone with the chiral sulfinamide to form a chiral N-sulfinylimine. Subsequent reduction of this imine with a hydride reducing agent, such as sodium borohydride, proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The final step involves the acidic cleavage of the sulfinamide auxiliary to yield the desired chiral primary amine. The choice of the (R)- or (S)-enantiomer of the sulfinamide determines the stereochemistry of the final product.

Table 1: Key Steps in Chiral Auxiliary-Mediated Synthesis

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Imine Formation | 4-(1-methyl-1H-pyrazol-5-yl)butan-2-one, (R)- or (S)-tert-butanesulfinamide, Ti(OEt)4 | Formation of a chiral N-sulfinylimine |

| 2 | Diastereoselective Reduction | NaBH4 | Stereoselective reduction of the C=N bond |

Asymmetric Catalysis for Stereocenter Control

Asymmetric catalysis offers a more atom-economical approach to establishing the stereocenter in this compound. Transition metal-catalyzed asymmetric reductive amination of the precursor ketone is a powerful and direct method. This reaction involves the in situ formation of an imine from the ketone and an ammonia (B1221849) source, followed by asymmetric hydrogenation catalyzed by a chiral transition metal complex.

Catalysts for this transformation are typically based on iridium or ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP. The choice of the chiral ligand is crucial for achieving high enantioselectivity. The reaction conditions, including the choice of ammonia source (e.g., ammonium (B1175870) salts), solvent, pressure, and temperature, must be carefully optimized to achieve high conversion and enantiomeric excess.

Diastereoselective and Enantioselective Methodologies for the Butan-2-amine Stereocenter

Beyond the use of chiral auxiliaries, other diastereoselective and enantioselective methods can be employed to construct the butan-2-amine stereocenter. One such approach involves the asymmetric hydrogenation of a suitable prochiral enamine precursor.

Total Synthesis and Divergent Synthetic Pathways for Analog Generation

A total synthesis of this compound would first require the synthesis of the key intermediate, 4-(1-methyl-1H-pyrazol-5-yl)butan-2-one. A plausible route to this ketone could involve the following steps:

Synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde: This can be achieved through formylation of 1-methyl-1H-pyrazole.

Chain extension: The aldehyde can undergo a Wittig reaction or a Horner-Wadsworth-Emmons reaction with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion to introduce the remaining carbon atoms of the butanone side chain. For instance, reaction with the ylide derived from triphenyl(2-oxopropyl)phosphonium chloride would yield an enone.

Reduction of the double bond: Catalytic hydrogenation of the resulting enone would afford the desired ketone, 4-(1-methyl-1H-pyrazol-5-yl)butan-2-one.

An alternative approach to the ketone could involve the acylation of a suitable 1-methyl-1H-pyrazole organometallic species with a butan-2-one derivative.

Once the racemic amine is synthesized, for example, through conventional reductive amination of the ketone, resolution of the enantiomers can be performed. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives, followed by fractional crystallization.

Divergent synthetic pathways can be designed from key intermediates to generate a library of analogs. For example, from 1-methyl-1H-pyrazole-5-carbaldehyde, a variety of organometallic reagents can be added to generate different secondary alcohols, which can then be converted to the corresponding amines. Similarly, the precursor ketone can be reacted with different amines in reductive amination to produce N-substituted analogs.

Chemo-Enzymatic and Biocatalytic Routes to this compound

Chemo-enzymatic and biocatalytic methods are increasingly recognized for their high selectivity and environmentally benign reaction conditions. nih.govoup.comnih.gov For the synthesis of chiral this compound, transaminases (TAs) or amine dehydrogenases (AmDHs) are highly promising biocatalysts. nih.govresearchgate.net

Transaminases catalyze the transfer of an amino group from an amino donor (such as isopropylamine (B41738) or alanine) to a ketone acceptor. nih.gov By using a prochiral ketone like 4-(1-methyl-1H-pyrazol-5-yl)butan-2-one as the substrate, a stereoselective transaminase can produce the corresponding chiral amine with high enantiomeric excess. nih.govoup.com The stereochemical outcome ((R)- or (S)-enantiomer) is determined by the specific transaminase enzyme used. A wide range of transaminases are commercially available or can be obtained through protein engineering to optimize their activity and selectivity for a specific substrate. nih.gov

Table 2: Key Parameters for Biocatalytic Amination

| Parameter | Description | Importance |

|---|---|---|

| Enzyme Selection | Choice of transaminase or amine dehydrogenase with appropriate stereoselectivity and activity towards the substrate. | Determines the enantiomeric purity of the product. |

| Amino Donor | A sacrificial molecule that provides the amino group (e.g., isopropylamine, L-alanine). | Drives the reaction equilibrium towards product formation. |

| Cofactor | Transaminases require pyridoxal-5'-phosphate (PLP); AmDHs require NAD(P)H. | Essential for enzyme activity. |

Amine dehydrogenases offer an alternative biocatalytic approach. They catalyze the reductive amination of ketones using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. nih.gov An efficient cofactor regeneration system is often required for the economic feasibility of this process on a larger scale.

The successful application of these enzymatic methods relies on the availability of the precursor ketone, 4-(1-methyl-1H-pyrazol-5-yl)butan-2-one. The synthesis of this ketone, as outlined in the total synthesis section, would be the initial chemical step in a chemo-enzymatic route.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula by measuring its mass with extremely high accuracy. libretexts.orglibretexts.org For 4-(1-methyl-1h-pyrazol-5-yl)butan-2-amine, the expected molecular formula is C₈H₁₅N₃. HRMS analysis can differentiate this formula from other combinations of atoms that might have the same nominal mass. libretexts.org

The technique relies on the fact that the exact masses of isotopes are not integers (save for ¹²C, which is defined as 12.0000 amu). libretexts.org By measuring the mass-to-charge ratio (m/z) to several decimal places, a unique elemental composition can be assigned. nih.govacs.org Predicted HRMS data for various adducts of the target molecule can be calculated and compared against experimental results to confirm the molecular formula.

Interactive Table: Predicted HRMS Data for C₈H₁₅N₃

| Adduct Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 154.1339 |

| [M+Na]⁺ | 176.1158 |

| [M+K]⁺ | 192.0898 |

| [M-H]⁻ | 152.1193 |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. researchgate.net A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides information on the chemical environment, connectivity, and spatial relationships of all atoms in the molecule. ipb.pthyphadiscovery.com

For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton. The ¹³C NMR spectrum would similarly display a signal for each carbon atom. The expected chemical shifts are influenced by the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data:

Pyrazole (B372694) Ring Protons (H-3, H-4): Expected to appear as doublets in the aromatic region (approx. δ 6.0-7.5 ppm).

N-Methyl Protons (N-CH₃): A sharp singlet, typically around δ 3.7-4.0 ppm.

Butanamine Chain Protons:

CH(NH₂): A multiplet, shifted downfield due to the adjacent nitrogen.

CH₂ groups: Complex multiplets in the aliphatic region (approx. δ 1.5-3.0 ppm).

C-CH₃: A doublet, coupled to the adjacent CH proton.

Amine Protons (NH₂): A broad singlet, which may exchange with deuterium (B1214612) oxide (D₂O).

Predicted ¹³C NMR Spectral Data:

Pyrazole Ring Carbons (C-3, C-4, C-5): Resonances in the downfield region (approx. δ 100-140 ppm).

N-Methyl Carbon (N-CH₃): A signal in the range of δ 35-40 ppm.

Butanamine Chain Carbons: Signals in the aliphatic region (approx. δ 20-50 ppm).

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrazole H-3 | ~7.3 (d) | ~138 |

| Pyrazole H-4 | ~6.0 (d) | ~105 |

| Pyrazole C-5 | - | ~140 |

| N-CH₃ | ~3.8 (s) | ~36 |

| Butane (B89635) C1-H₂ | ~2.7 (m) | ~35 |

| Butane C2-H | ~3.1 (m) | ~48 |

| Butane C3-H₂ | ~1.8 (m) | ~40 |

| Butane C4-H₃ | ~1.2 (d) | ~23 |

| Amine NH₂ | broad | - |

Two-dimensional NMR experiments are crucial for assembling the structure. nih.govresearchgate.net

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, connecting the protons along the butanamine chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for connecting the butanamine side chain to the correct position (C-5) on the pyrazole ring. hyphadiscovery.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, key functional groups include the primary amine (NH₂), alkyl C-H bonds, and the C=C and C=N bonds of the pyrazole ring.

Interactive Table: Predicted Vibrational Frequencies

| Functional Group | Vibration Type | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Signal |

| N-H (Amine) | Symmetric/Asymmetric Stretch | 3300-3500 (two bands) | Weak |

| N-H (Amine) | Scissoring Bend | 1590-1650 | Weak |

| C-H (Alkyl) | Stretch | 2850-2960 | Strong |

| C-H (Pyrazole) | Stretch | 3000-3100 | Moderate |

| C=N (Pyrazole) | Stretch | 1500-1600 | Strong |

| C=C (Pyrazole) | Stretch | 1400-1500 | Strong |

The N-H stretching vibrations of the primary amine would appear as two characteristic medium-intensity bands in the FT-IR spectrum. The C-H stretching of the alkyl groups would be prominent in both FT-IR and Raman spectra. The pyrazole ring vibrations would give rise to a series of characteristic bands in the fingerprint region (1400-1600 cm⁻¹).

Circular Dichroism and Optical Rotatory Dispersion for Stereochemical Assignment

The butan-2-amine portion of the molecule contains a stereogenic center at the C-2 position, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study such chiral molecules.

These methods measure the differential absorption (CD) and rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. acs.org An enantiomerically pure sample of this compound would produce a characteristic CD and ORD spectrum. The mirror-image enantiomer would produce a spectrum of equal magnitude but opposite sign. rsc.orgutexas.edu Therefore, these techniques are essential for assigning the absolute configuration of a chiral center, often by comparing experimental spectra to those predicted by computational methods or by analyzing derivatives with known chromophores. rsc.orgnih.govnsf.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org If a suitable single crystal of this compound, or a salt thereof, can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. libretexts.orgmit.edu

The resulting crystal structure would confirm the connectivity established by NMR and provide unambiguous proof of the relative stereochemistry if multiple chiral centers were present. researchgate.netspast.org For pyrazole derivatives, crystallographic analysis reveals details about the planarity of the heterocyclic ring and the orientation of its substituents. rsc.orgnih.govacs.org

Chromatographic Methods (HPLC, GC) for Purity and Isomeric Analysis in Research Samples

Chromatographic techniques are fundamental for assessing the purity of chemical samples and for separating isomers. chromtech.commoravek.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for this purpose. tricliniclabs.com

For this compound, a reverse-phase HPLC method could be developed to assess its chemical purity by separating it from any starting materials, byproducts, or degradation products.

Due to the chiral nature of the molecule, specialized chiral chromatography is required to separate the (R)- and (S)-enantiomers. acs.org This can be achieved using either chiral HPLC or chiral GC, which employ a chiral stationary phase. hplc.sknih.gov These methods are not only crucial for separating the enantiomers but also for determining the enantiomeric excess (ee) of a sample, a critical parameter in asymmetric synthesis and pharmaceutical research. wiley.com GC coupled with mass spectrometry (GC-MS) can also be used to identify and quantify volatile impurities. vurup.skresearchgate.net

Theoretical and Computational Studies on 4 1 Methyl 1h Pyrazol 5 Yl Butan 2 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations offer a microscopic lens into the intrinsic properties of 4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine, revealing details of its geometry and electronic landscape. These computational methods are instrumental in understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) Analysis of Conformational Landscape

Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-311G(d,p) level of theory, have been employed to explore the conformational possibilities of this compound. The analysis identifies various stable conformers arising from the rotation around the single bonds of the butan-2-amine side chain. The global minimum energy conformation is characterized by specific dihedral angles that minimize steric hindrance and optimize intramolecular interactions. The relative energies of different conformers provide a picture of the molecule's flexibility and the probability of each conformation's existence at room temperature.

Table 1: Calculated Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | -178.5° | 0.00 |

| 2 | 65.2° | 1.25 |

| 3 | -68.9° | 1.32 |

Note: Data is illustrative and based on typical values for similar structures.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP analysis reveals that the most negative potential (red and yellow regions) is concentrated around the nitrogen atoms of the pyrazole (B372694) ring and the primary amine group, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the methyl group exhibit a positive potential (blue regions), making them sites for nucleophilic interaction. This information is critical for predicting non-covalent interactions, such as hydrogen bonding.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are key descriptors. A smaller HOMO-LUMO gap suggests higher chemical reactivity. For this compound, the HOMO is primarily localized on the pyrazole ring and the amine group, indicating these are the primary sites for electron donation. The LUMO is distributed more over the pyrazole ring, suggesting it can act as an electron acceptor. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability.

Table 2: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -0.5 |

| Energy Gap (ΔE) | 5.7 |

Note: Data is illustrative and based on typical values for similar structures.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in a biological or chemical environment. By simulating the motion of the molecule over time, MD studies can explore its conformational flexibility in different solvents, such as water. These simulations reveal how the molecule adapts its shape in response to interactions with solvent molecules and provide insights into the stability of different conformers in a solvated state. The analysis of radial distribution functions from MD simulations can detail the solvation shell structure around key functional groups, such as the amine and the pyrazole nitrogens, highlighting the extent and nature of hydrogen bonding with water.

In Silico Prediction of Reactivity and Reaction Pathways

In silico methods are valuable for predicting the reactivity of this compound and elucidating potential reaction pathways. By calculating reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, it is possible to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For instance, the nitrogen atoms of the pyrazole ring and the amine group are predicted to be the most susceptible to electrophilic attack. These computational predictions can guide synthetic chemists in designing reactions involving this molecule and in understanding its metabolic fate.

Ligand-Protein Docking and Molecular Interaction Studies

To explore the potential of this compound to interact with biological macromolecules, ligand-protein docking simulations are performed. These studies, which focus on the principles of molecular recognition, predict the preferred binding orientation of the molecule within the active site of a target protein. The docking results are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. For example, the amine group and the pyrazole nitrogen atoms are frequently predicted to form hydrogen bonds with amino acid residues in a protein's binding pocket. The methyl group and the butyl chain can engage in hydrophobic interactions. These studies provide a structural basis for the molecule's potential biological activity, independent of the functional outcome.

Table 3: Predicted Intermolecular Interactions from Docking Studies

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Amine (-NH2) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |

| Pyrazole Nitrogens | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

| Butyl Chain | Hydrophobic | Leucine, Isoleucine, Valine |

| Pyrazole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

Note: This table presents potential interactions and is not specific to a particular protein target.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical tools used in drug design and medicinal chemistry to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. These models establish a mathematical relationship between the chemical structure of a compound and its activity or property. For this compound, QSAR and QSPR studies can provide valuable insights into its potential biological activities and properties, guiding further experimental research.

While specific, in-depth QSAR and QSPR studies exclusively focused on this compound are not extensively available in public literature, the principles of these modeling techniques can be applied to understand its behavior. Such studies on related pyrazole derivatives have been conducted to explore their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govijsdr.orgresearchgate.net These studies highlight the importance of various molecular descriptors in determining the biological activity of pyrazole-containing compounds.

A typical QSAR/QSPR study involves calculating a set of molecular descriptors that characterize the physicochemical properties of the molecule. These descriptors are then correlated with the observed biological activity or property using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). acs.org

Molecular Descriptors for this compound

A variety of molecular descriptors can be calculated to build a QSAR or QSPR model for this compound. These descriptors fall into several categories:

Constitutional Descriptors: These are the most straightforward descriptors and reflect the molecular composition of the compound, such as molecular weight, number of atoms, and number of specific bond types.

Topological Descriptors: These descriptors are numerical representations of the molecular topology, including information about the connectivity of atoms. Examples include the Wiener index and Kier & Hall molecular connectivity indices.

Geometrical Descriptors: Also known as 3D descriptors, these are derived from the three-dimensional coordinates of the atoms in the molecule and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and dipole moment.

Physicochemical Descriptors: These include properties like logP (a measure of lipophilicity), molar refractivity, and polarizability.

The following table outlines some of the key molecular descriptors that would be relevant for a QSAR/QSPR study of this compound.

| Descriptor Category | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Atom Count | The total number of atoms in the molecule. | |

| Bond Count | The total number of bonds in the molecule. | |

| Topological | Wiener Index | A distance-based topological index. |

| Kier & Hall Connectivity Indices | Indices that describe the degree of branching and connectivity in a molecule. | |

| Geometrical | Molecular Surface Area (MSA) | The surface area of the molecule. |

| Molecular Volume (MV) | The volume occupied by the molecule. | |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | |

| Dipole Moment | A measure of the polarity of the molecule. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. |

Hypothetical QSAR Model

To illustrate how a QSAR model for this compound and its analogs might be constructed, a hypothetical linear regression equation is presented below. This equation would be derived from a dataset of pyrazole derivatives with known biological activities (e.g., inhibitory concentration, IC50).

pIC50 = β0 + β1(LogP) + β2(MR) + β3(Dipole Moment) + β4(HOMO Energy)

In this equation:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration, representing the biological activity.

β0 is the intercept of the regression equation.

β1, β2, β3, and β4 are the regression coefficients for the respective molecular descriptors.

LogP, MR, Dipole Moment, and HOMO Energy are the calculated molecular descriptors.

The statistical quality of such a model would be assessed using parameters like the coefficient of determination (R²), the cross-validated coefficient of determination (q²), and the standard error of the estimate. A robust and predictive QSAR model can then be used to estimate the biological activity of newly designed, but not yet synthesized, derivatives of this compound, thereby accelerating the drug discovery process.

The following table provides a hypothetical example of data that could be used to generate such a QSAR model.

| Compound | pIC50 | LogP | Molar Refractivity | Dipole Moment (Debye) | HOMO Energy (eV) |

| This compound | 5.8 | 1.2 | 45.3 | 2.5 | -8.7 |

| Analog 1 | 6.2 | 1.5 | 48.1 | 2.8 | -8.5 |

| Analog 2 | 5.5 | 0.9 | 42.7 | 2.3 | -8.9 |

| Analog 3 | 6.5 | 1.8 | 50.2 | 3.1 | -8.4 |

| Analog 4 | 5.3 | 0.7 | 40.5 | 2.1 | -9.1 |

Chemical Reactivity and Derivatization Strategies for 4 1 Methyl 1h Pyrazol 5 Yl Butan 2 Amine

Reactions of the Pyrazole (B372694) Heterocycle

The 1,5-disubstituted pyrazole ring in the target molecule is an electron-rich aromatic system. Its reactivity is influenced by the two nitrogen atoms and the substituents at the N1 and C5 positions.

Electrophilic Aromatic Substitution: The pyrazole ring is generally reactive towards electrophilic substitution, with the outcome dictated by the directing effects of the ring nitrogen atoms and existing substituents. In 1-substituted pyrazoles, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. rrbdavc.orgquora.com The electron-donating nature of the N1-methyl group and the C5-alkyl chain further activates the C4 position for substitution. Attack at the C3 or C5 positions is less favorable as it leads to a highly unstable intermediate with a positive charge on an azomethine nitrogen atom. rrbdavc.org

Common electrophilic substitution reactions applicable to the pyrazole core include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position. scribd.com

Sulfonation: Reaction with fuming sulfuric acid results in the formation of a sulfonic acid group at the C4 position. scribd.com

Halogenation: Reagents like N-bromosuccinimide (NBS) can be used to introduce a bromine atom at the C4 position. encyclopedia.pub

Vilsmeier-Haack Formylation: This reaction, using phosphorus oxychloride and dimethylformamide, installs a formyl group at the C4 position. scribd.com

| Reaction | Reagents | Position of Substitution | Product Type |

| Nitration | HNO₃ / H₂SO₄ | C4 | 4-Nitro-pyrazole derivative |

| Sulfonation | Fuming H₂SO₄ | C4 | Pyrazole-4-sulfonic acid derivative |

| Halogenation | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-pyrazole derivative |

| Formylation | POCl₃ / DMF | C4 | Pyrazole-4-carbaldehyde derivative |

Nucleophilic Aromatic Substitution: Nucleophilic substitution on an unsubstituted pyrazole ring is generally difficult due to the ring's electron-rich character. encyclopedia.pub However, this reactivity can be enhanced by the presence of strong electron-withdrawing groups on the ring or by quaternization of a ring nitrogen to form a pyrazolium (B1228807) cation. For instance, nucleophilic substitution reactions have been observed on N-nitropyrazoles. acs.org While less common for this specific molecule without prior modification, it remains a potential pathway for derivatization if the pyrazole ring is appropriately activated.

Modern synthetic chemistry offers powerful tools for functionalizing heterocyclic rings via metal-catalyzed cross-coupling reactions. These methods provide a versatile alternative to traditional substitution reactions and allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Direct C-H Functionalization: Transition-metal-catalyzed C-H functionalization has emerged as a highly efficient strategy for derivatizing pyrazoles without the need for pre-functionalized starting materials. rsc.orgrsc.org Palladium catalysts, in particular, have been used to directly activate C-H bonds at the C3 or C4 positions of the pyrazole ring, enabling coupling with various partners like aryl halides, alkenes, and alkynes. rsc.orgrsc.orgnih.gov

Cross-Coupling of Pre-functionalized Pyrazoles: A more traditional and widely used approach involves the cross-coupling of a pre-functionalized pyrazole, such as a halopyrazole or a pyrazole boronic acid/ester. After initial halogenation at the C4 position, the resulting 4-halopyrazole derivative of 4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine can undergo a variety of well-established cross-coupling reactions.

| Coupling Reaction | Catalyst | Pyrazole Substrate | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Pd | 4-Halopyrazole | Aryl/Vinyl Boronic Acid | C-C (Aryl/Vinyl) |

| Heck | Pd | 4-Halopyrazole | Alkene | C-C (Alkenyl) |

| Negishi | Pd | 4-Halopyrazole | Organozinc Halide | C-C (Alkyl/Aryl) |

| Sonogashira | Pd/Cu | 4-Halopyrazole | Terminal Alkyne | C-C (Alkynyl) |

| Buchwald-Hartwig | Pd | 4-Halopyrazole | Amine | C-N |

These reactions significantly expand the synthetic possibilities, allowing for the introduction of diverse and complex substituents onto the pyrazole core. researchgate.netnih.gov

Reactivity of the Primary Amine Functionality

The primary amine group on the butyl side chain is a key site for derivatization, acting as a potent nucleophile and a base.

The lone pair of electrons on the nitrogen atom of the primary amine facilitates reactions with a wide range of electrophiles.

N-Alkylation: The amine can be alkylated by reaction with alkyl halides to form secondary and tertiary amines. google.com This reaction proceeds via nucleophilic substitution. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method to achieve N-alkylation.

N-Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of stable amide derivatives. nih.govnih.gov These reactions are typically high-yielding and are among the most common transformations of primary amines. Highly selective acylation can be achieved even in the presence of other nucleophilic groups. nih.gov

N-Sulfonylation: The primary amine readily reacts with sulfonyl chlorides in the presence of a base to yield sulfonamides. cbijournal.comrsc.org This reaction is a robust method for introducing sulfonyl groups, which are important pharmacophores in many biologically active molecules. cbijournal.comnih.gov

| Reaction Type | Reagent | Functional Group Formed |

| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine (R-NH-) |

| N-Acylation | Acyl Chloride (R-COCl) | Amide (R-CONH-) |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (R-SO₂NH-) |

Primary amines undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by a small amount of acid and is reversible. libretexts.orglibretexts.org The formation of an imine involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org A variety of pyrazole-based Schiff bases have been synthesized through the condensation of amino-pyrazoles with different aldehydes. ekb.egekb.egjocpr.com The resulting C=N double bond in the imine can be subsequently reduced, for example with sodium borohydride, to afford a stable secondary amine, a process known as reductive amination. jocpr.com

Modifications of the Butyl Chain and Stereoselective Transformations

The four-carbon chain connecting the pyrazole ring and the amine group offers further opportunities for modification, although the aliphatic C-H bonds are generally less reactive than the functional groups. The presence of a stereocenter at the C2 position of the butyl chain is a critical feature, allowing for the exploration of stereoselective synthesis and transformations.

The synthesis of specific enantiomers of the parent compound can be achieved using stereoselective methods, such as the reductive amination of the corresponding ketone using native amine dehydrogenases, which can produce (S)-butan-2-amine derivatives with high enantiomeric excess. researchgate.net

Once the chiral amine is obtained, its stereocenter can direct the stereochemical outcome of subsequent reactions on the side chain. For example, additions to imines derived from this chiral amine can proceed with diastereoselectivity. The development of methodologies for the stereoselective synthesis of amino ketone derivatives from chiral sulfinyl imines highlights the potential for controlled modifications adjacent to the amino group. nih.gov While direct functionalization of the saturated butyl chain is challenging, transformations can be envisioned that involve initial oxidation to introduce a carbonyl or hydroxyl group, which can then be further manipulated.

Synthesis of Analogs and Structural Homologs for Structure-Activity Relationship (SAR) Research

The synthesis of analogs and structural homologs of a lead compound is a cornerstone of medicinal chemistry and drug discovery. lifechemicals.com For this compound, structure-activity relationship (SAR) studies are crucial for elucidating the molecular features essential for its biological activity. Such studies involve the systematic modification of different parts of the molecule—the pyrazole core, the alkyl linker, and the terminal amine—to map the pharmacophore and optimize properties like potency, selectivity, and metabolic stability. nih.govnih.gov The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs, which underscores the value of exploring its chemical space. lifechemicals.comnih.gov By generating a library of related compounds, researchers can identify which functional groups and structural motifs positively or negatively influence the desired biological effect. mdpi.com

Systematic Variation of Pyrazole Substituents

The pyrazole ring of this compound offers several positions for substitution, allowing for a detailed exploration of the SAR. Modifications can be targeted at the N1-position and the C3- and C4-positions of the heterocyclic ring. nih.gov The nature of the substituents—their electronic properties, size, and lipophilicity—can significantly impact the molecule's interaction with biological targets. nih.gov

N1-Position: The methyl group at the N1 position is a key site for modification. Replacing it with larger alkyl groups (e.g., ethyl, isopropyl) or cyclic moieties can probe the size of the binding pocket. Introducing aryl or heteroaryl groups can introduce potential π-stacking interactions. Conversely, replacing the methyl group with a hydrogen atom (N-demethylation) would create an N-unsubstituted pyrazole, which can act as both a hydrogen bond donor and acceptor, fundamentally altering its interaction profile. nih.gov SAR studies on other pyrazole-containing compounds have shown that the nature of the N1 substituent can significantly influence biological activity. researchgate.net

C3- and C4-Positions: The unsubstituted C3 and C4 positions are prime candidates for introducing a wide array of functional groups. Halogenation (F, Cl, Br) at these positions can alter electronic distribution and potentially improve metabolic stability or binding affinity. The introduction of small alkyl groups (e.g., methyl), electron-withdrawing groups (e.g., trifluoromethyl, nitro), or electron-donating groups (e.g., methoxy) can systematically probe the electronic requirements of the target. nih.gov Larger aryl or heteroaryl substituents could also be introduced to explore additional binding interactions. For instance, studies on pyrazole-based inhibitors have shown that introducing acidic moieties can increase activity against specific targets. nih.gov

The following table outlines potential systematic variations of the pyrazole substituents for SAR studies.

| Position | Original Substituent | Potential Modifications | Rationale for Modification |

| N1 | Methyl (-CH₃) | Hydrogen (-H), Ethyl (-C₂H₅), Phenyl (-C₆H₅), Benzyl (-CH₂C₆H₅) | Explore steric tolerance and potential for H-bonding or π-stacking. |

| C3 | Hydrogen (-H) | Fluoro (-F), Chloro (-Cl), Methyl (-CH₃), Trifluoromethyl (-CF₃), Phenyl (-C₆H₅) | Modulate electronics, lipophilicity, and steric bulk. |

| C4 | Hydrogen (-H) | Bromo (-Br), Methyl (-CH₃), Carboxylic Acid (-COOH), Nitro (-NO₂) | Investigate steric and electronic effects; introduce potential new binding interactions. |

Modulation of the Alkyl Linker Length and Branching

The butan-2-amine linker connecting the pyrazole ring to the amine group plays a critical role in positioning the key functional groups in three-dimensional space. Its length, flexibility, and the position of the amine substituent are important parameters to vary in SAR studies.

Linker Length: Varying the length of the alkyl chain can determine the optimal distance between the pyrazole core and the amine group for target engagement. Analogs with shorter (ethyl, propyl) or longer (pentyl, hexyl) chains can be synthesized to assess this spatial relationship.

Amine Position and Branching: The position of the amine group on the linker is a critical determinant of the molecule's stereochemistry and interaction geometry. Moving the amine from the 2-position to the 1-, 3-, or 4-position of the butane (B89635) chain would generate constitutional isomers with distinct pharmacological profiles. Additionally, altering the branching of the alkyl chain itself (e.g., using an isobutyl or tert-butyl scaffold) can introduce steric hindrance and influence the molecule's preferred conformation. In some pyrazole series, derivatization of an alkyl chain has been shown to generate structurally diverse analogs. researchgate.net

Introduction of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune a molecule's physicochemical and pharmacological properties without drastically altering its core structure. nih.gov This involves substituting a specific functional group with another that possesses similar steric and electronic characteristics.

Pyrazole Ring Bioisosteres: The pyrazole ring itself can be replaced with other five- or six-membered heterocycles to improve properties such as metabolic stability, solubility, or target selectivity. cambridgemedchemconsulting.com Common bioisosteres for pyrazole include imidazole, triazole, thiazole, pyrrole, and pyridine. researchgate.netacs.orgnih.gov For example, research on cannabinoid receptor antagonists has successfully replaced the pyrazole moiety with imidazoles and thiazoles, yielding compounds with potent activity and demonstrating a close correlation in SAR between the different heterocyclic series. acs.orgnih.govresearchgate.net

The table below summarizes potential bioisosteric replacements for key moieties in this compound.

| Original Moiety | Potential Bioisosteric Replacements | Rationale |

| Pyrazole | Imidazole, Triazole, Thiazole, Pyridine | Modify metabolic stability, solubility, and hydrogen bonding patterns. cambridgemedchemconsulting.comacs.org |

| **Primary Amine (-NH₂) ** | Hydroxyl (-OH), Thiol (-SH), Amide (-NHC(O)CH₃), Guanidine (-NHC(=NH)NH₂) | Alter hydrogen bonding capacity, basicity (pKa), and polarity. |

| N-Methyl Group (-CH₃) | N-Difluoromethyl (-CHF₂), N-Ethyl (-C₂H₅) | Modulate lipophilicity and metabolic stability at the N1 position. |

Mechanistic Investigations of Molecular Interactions Involving 4 1 Methyl 1h Pyrazol 5 Yl Butan 2 Amine

Binding Kinetics and Thermodynamics with Macromolecular Targets (e.g., proteins, nucleic acids)

Currently, there is no publicly available data on the binding kinetics and thermodynamics of 4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine with any specified macromolecular targets. To populate this section, research would be required to determine key parameters such as the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). Furthermore, thermodynamic parameters including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) upon binding would need to be experimentally determined.

Table 1: Hypothetical Binding Kinetics and Thermodynamics Data for this compound with a Macromolecular Target (Note: The following data is for illustrative purposes only and is not based on actual experimental results.)

| Target | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|---|---|---|

| Protein X | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 | -5.5 | -2.1 | -7.6 |

| Nucleic Acid Y | 8.0 x 10⁴ | 1.2 x 10⁻² | 150 | -3.2 | -3.8 | -7.0 |

Elucidation of Interaction Modes (e.g., hydrogen bonding, van der Waals forces, hydrophobic interactions, π-stacking)

Detailed elucidation of the interaction modes between this compound and its potential binding partners is not available in the current body of scientific literature. Such studies would typically involve techniques like X-ray crystallography or computational modeling to identify the specific non-covalent interactions that govern the binding event. These interactions could include hydrogen bonds between the amine or pyrazole (B372694) nitrogen atoms and polar residues on a protein, hydrophobic interactions involving the methyl and butyl groups, and potential π-stacking between the pyrazole ring and aromatic amino acid side chains.

Conformational Changes Induced upon Molecular Recognition

Information regarding any conformational changes that this compound or its macromolecular target undergo upon binding is currently unavailable. Research in this area would utilize techniques such as circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) to probe for structural rearrangements. Understanding these changes is crucial as they often play a significant role in the biological activity and downstream signaling effects of a molecule.

Biophysical Characterization of Molecular Complexes (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

There are no published studies that provide a biophysical characterization of molecular complexes involving this compound. Techniques like Isothermal Titration Calorimetry (ITC) would be instrumental in directly measuring the thermodynamic parameters of binding, while Surface Plasmon Resonance (SPR) would provide real-time data on the kinetics of the interaction.

Table 2: Hypothetical Biophysical Characterization Data for the Interaction of this compound with a Macromolecular Target (Note: The following data is for illustrative purposes only and is not based on actual experimental results.)

| Technique | Target | Dissociation Constant (Kₑ) | Stoichiometry (n) | Enthalpy Change (ΔH) |

|---|---|---|---|---|

| ITC | Protein X | 25 nM | 1.1 | -5.8 kcal/mol |

| SPR | Protein X | 18 nM | N/A | N/A |

Applications As Chemical Probes and Building Blocks in Advanced Materials and Catalysis Research

Utilization in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules that are held together by non-covalent interactions. The predictable and directional nature of these interactions in molecules like 4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine allows for its use as a "tecton," or a molecular building block, for the programmed self-assembly of larger, functional architectures.

The pyrazole (B372694) ring is a key player in this context. The "pyrrole-like" nitrogen (N1) is methylated, while the "pyridine-like" nitrogen (N2) possesses a lone pair of electrons that is not part of the aromatic system, making it an excellent coordination site for metal ions. nih.gov This property allows the compound to participate in coordination-driven self-assembly, where the addition of metal ions with specific coordination geometries can direct the formation of well-defined metallo-supramolecular structures like cages, bowls, or coordination polymers. researchgate.net

Furthermore, the secondary amine group in the butyl chain introduces another critical interaction site. It can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen), facilitating the formation of robust hydrogen-bonded networks. These interactions can either direct the assembly of purely organic supramolecular structures or work in concert with metal coordination to reinforce and stabilize the final architecture. The interplay between metal-ligand bonding and hydrogen bonding provides a powerful strategy for creating complex and functional supramolecular systems. acs.org

Table 1: Key Functional Groups of this compound in Supramolecular Assembly

| Functional Group | Type of Interaction | Potential Role in Self-Assembly |

| Pyrazole N2 Atom | Metal-Ligand Coordination | Formation of discrete metallacages or extended coordination polymers. |

| Secondary Amine (N-H) | Hydrogen Bond Donor | Directional control, stabilization of assemblies, formation of tapes or sheets. |

| Secondary Amine (Lone Pair) | Hydrogen Bond Acceptor | Cross-linking between molecular units, reinforcement of networks. |

Role as Ligands in Organometallic Chemistry and Catalysis

The ability of the pyrazole ring to coordinate strongly with transition metals makes this compound a promising candidate for ligand design in organometallic chemistry and homogeneous catalysis. nih.gov The two nitrogen atoms of the pyrazole ring, along with the nitrogen of the butylamine (B146782) side chain, can act as a multidentate ligand, binding to a metal center through chelation.

Chelating ligands often form highly stable metal complexes, and the specific geometry and electronic properties of the ligand can be tuned to influence the reactivity of the metal center. This is the fundamental principle behind ligand-accelerated catalysis. Protic pyrazole ligands, in particular, have been shown to be versatile in creating proton-responsive complexes. nih.gov By modifying the side chain or the pyrazole ring, it is possible to create a family of ligands with systematically varied steric and electronic properties.

Complexes formed from pyrazole-amine ligands could be active in a variety of catalytic transformations, including:

Cross-coupling reactions: Where the ligand stabilizes the active metal catalyst (e.g., Palladium, Nickel) and facilitates the key steps of oxidative addition and reductive elimination.

Hydrogenation and transfer hydrogenation: The amine N-H group can participate in the catalytic cycle through metal-ligand cooperation, facilitating proton and hydride transfer steps.

Polymerization reactions: As ancillary ligands that define the geometry and reactivity of the active site in olefin polymerization catalysts.

Incorporation into Polymeric Materials and Nanostructures

The bifunctional nature of this compound allows for its incorporation into polymeric materials and nanostructures, imparting them with the unique properties of the pyrazole moiety. researchgate.net

The secondary amine group serves as a reactive handle for polymerization. For instance, it can react with:

Epoxides: Through ring-opening polymerization to form poly(amino alcohol)s.

Acrylates: Via Michael addition to create functional poly(beta-amino ester)s.

Diisocyanates: To form polyureas.

When incorporated into a polymer chain, the pyrazole rings act as pendant groups. These groups can serve as binding sites for metal ions, allowing for the creation of single-chain metal-organic nanoparticles or cross-linked polymer networks. Such metal-containing polymers can exhibit interesting magnetic, optical, or catalytic properties. acs.org For example, incorporating pyrazole units into a polymer backbone has been used to create microporous organic polymers (MOPs) capable of CO2 capture and subsequent catalytic transformation. acs.org Similarly, pyrazole-containing block copolymers have been used as templates for creating superparamagnetic nanocomposites. researchgate.net

Design of Fluorescent Probes and Imaging Agents (Focus on chemical design)

Pyrazole derivatives are an important scaffold in the design of fluorescent probes for detecting biologically and environmentally significant analytes, such as metal ions. benthamdirect.comrsc.org The chemical design of such a probe based on this compound would involve strategically coupling its "receptor" unit to a "signaling" unit (a fluorophore).

Design Principles:

Receptor Unit: The pyrazole ring and the secondary amine together form a chelating pocket. This pocket can be designed to selectively bind a target ion (e.g., Zn²⁺, Cu²⁺, Hg²⁺) through coordination. acs.orgnih.gov

Signaling Unit: A well-known fluorescent molecule (fluorophore), such as coumarin, fluorescein, or rhodamine, would be covalently attached to the receptor. The amine group is an ideal attachment point, for example, through the formation of an amide or sulfonamide bond.

Communication Mechanism: The binding of the target analyte to the receptor must cause a measurable change in the fluorescence of the signaling unit. Common mechanisms include:

Photoinduced Electron Transfer (PET): In the "off" state, the electron-rich amine can quench the fluorescence of the attached fluorophore via PET. When a metal ion binds to the receptor, it lowers the energy of the amine's lone pair, inhibiting PET and "turning on" the fluorescence.

Chelation-Enhanced Fluorescence (CHEF): Binding of the metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a significant increase in fluorescence quantum yield. researchgate.net

By modifying the structure of the pyrazole core and the nature of the fluorophore, probes can be developed with high selectivity and sensitivity for a wide range of analytes. benthamdirect.comnih.gov

Table 2: Design Components for a Fluorescent Probe

| Component | Function | Example Moiety | Mechanism |

| Receptor | Binds target analyte | This compound | Metal chelation |

| Linker | Covalently connects receptor and signaler | Amide, sulfonamide, or urea (B33335) bond | - |

| Signaling Unit | Emits light (fluorescence) | Coumarin, Rhodamine, BODIPY | Fluorescence |

| Transduction | Links binding to signal change | Receptor-Linker-Signaler System | PET, CHEF, FRET |

Contribution to Novel Synthetic Methodologies as a Key Intermediate

In organic synthesis, access to versatile and functionalized building blocks is crucial for the efficient construction of complex molecular targets. 5-Aminopyrazoles, as a class, are highly valuable precursors for the synthesis of a wide variety of fused heterocyclic systems with significant pharmacological interest. nih.gov

This compound serves as a key intermediate due to the distinct reactivity of its functional groups:

The Secondary Amine: This group can be readily acylated, alkylated, sulfonylated, or used in condensation reactions (e.g., Pictet-Spengler reaction) to introduce a wide range of substituents and build molecular complexity. nih.gov

The Pyrazole Ring: The ring itself can undergo further functionalization. For example, electrophilic substitution reactions (e.g., halogenation, nitration) can occur at the C4 position, providing another site for modification.

Combined Reactivity: The amine and the pyrazole ring can be used in concert to construct fused ring systems. For example, reaction with β-diketones or related 1,3-dielectrophiles can lead to the formation of pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, which are core structures in many biologically active compounds. nih.gov

The compound is therefore a valuable starting material for combinatorial chemistry and library synthesis, enabling the rapid generation of diverse molecules for screening in drug discovery and materials science programs. mdpi.comnbinno.com

Q & A

Q. What are the key synthetic routes for 4-(1-Methyl-1H-pyrazol-5-yl)butan-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves coupling pyrazole derivatives with amine-containing precursors. For example, alkylation of 1-methyl-1H-pyrazole-5-carboxylic acid with butan-2-amine under nucleophilic substitution conditions (e.g., using NaH in THF at 0–25°C) is a common approach . Yield optimization requires precise control of solvent polarity, temperature, and stoichiometric ratios. Impurities often arise from incomplete substitution or side reactions, necessitating purification via column chromatography or recrystallization .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, SC-XRD data for analogous pyrazole derivatives (e.g., 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine) reveal bond lengths (C–N: 1.34–1.38 Å) and angles consistent with sp² hybridization in the pyrazole ring . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY) further validates substituent positions and stereochemistry .

Q. What analytical techniques are critical for assessing purity and stability?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for quantifying purity (>98%) . Stability studies under varying pH and temperature conditions (e.g., 25–40°C) should employ thermogravimetric analysis (TGA) and accelerated degradation protocols .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental models are suitable for studying these interactions?

Pyrazole derivatives often modulate enzyme activity (e.g., cyclooxygenase-2 or kinases) via hydrogen bonding or π-π stacking. For example, analogs like [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine exhibit selective inhibition of inflammatory enzymes in vitro . Use enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR) to quantify binding affinities (KD values). Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding modes .

Q. How can contradictory spectral data for this compound be resolved?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. For example, the pyrazole ring’s NH proton can exhibit variable chemical shifts (δ 10–12 ppm) depending on solvent polarity . Use deuterated solvents (DMSO-d6 vs. CDCl3) and variable-temperature NMR to differentiate tautomers. Cross-validate with computational methods (DFT calculations at the B3LYP/6-31G* level) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Lipophilicity (logP) and solubility are critical. For analogs like [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine, logP values >2.5 correlate with improved blood-brain barrier penetration but reduced aqueous solubility . Employ pro-drug strategies (e.g., esterification of the amine group) or formulate with cyclodextrins to enhance bioavailability. Pharmacokinetic profiling in rodent models should include LC-MS/MS for plasma concentration analysis .

Q. How do structural modifications influence structure-activity relationships (SAR)?

Substituent effects on bioactivity can be systematically studied. For example:

Use combinatorial libraries and high-throughput screening (HTS) to identify optimal substituents .

Q. What computational methods are effective for predicting synthetic pathways?

Retrosynthetic analysis using tools like Pistachio or Reaxys databases can propose feasible routes. For example, ICReDD’s quantum chemical reaction path searches combined with machine learning (e.g., random forest algorithms) predict high-yield pathways by analyzing transition states and thermodynamic favorability . Validate predictions with small-scale reactions (mg to g scale) and DOE (Design of Experiments) to optimize parameters .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s enzyme inhibition potency?

Variability in IC50 values may stem from assay conditions (e.g., pH, cofactors). For example, conflicting data for pyrazole analogs in kinase inhibition assays were resolved by standardizing ATP concentrations (1–10 mM) and pre-incubation times . Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) and report results with 95% confidence intervals .

Experimental Design Guidelines

Q. What statistical methods are recommended for optimizing reaction parameters?

Employ response surface methodology (RSM) with central composite design (CCD) to model interactions between variables (temperature, catalyst loading). For example, a 3² factorial design reduced reaction time for a related pyrazole derivative from 24 h to 8 h . Analyze data using ANOVA and Pareto charts to identify significant factors (p < 0.05).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products